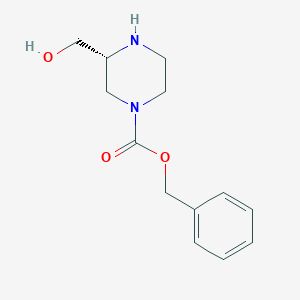

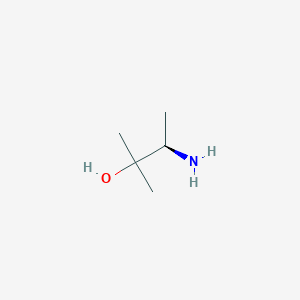

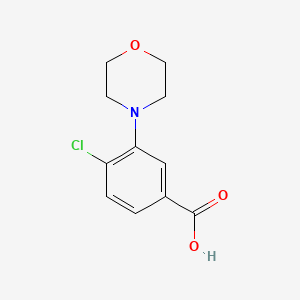

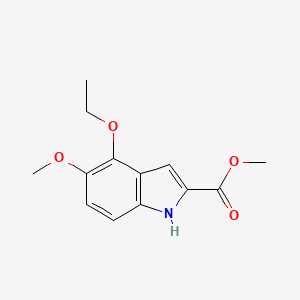

4-氯-3-吗啉-4-基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds incorporating the morpholine moiety and a chloro-benzoic acid core is a topic of interest in several studies. For instance, a derivative of 5-chlorosalicylic acid with a morpholine group was synthesized through a two-step process, resulting in a compound with molluscicidal properties . Another study reported the synthesis of a polyheterocyclic compound involving 4-chlorobenzaldehyde and a morpholine unit through a microwave-assisted one-pot process, yielding a complex structure with a 28% overall yield . Additionally, a Rh(III)-catalyzed direct ortho-C(sp2)-H amidation/amination of benzoic acids with N-chloromorpholines was achieved, providing a method for synthesizing functionalized anthranilic acids .

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structures of several compounds containing the morpholine and chloro-benzoic acid motifs. The dihedral angles between the benzene rings and the morpholine ring were measured, providing insight into the spatial arrangement of the molecules . In another study, the crystal structure of a compound synthesized from 4-cyanobenzoic acid and a morpholine-containing indazole was determined, belonging to the monoclinic system . Similarly, the structure of a compound with antitumor activity was elucidated, revealing its potential interactions with cancer cell lines .

Chemical Reactions Analysis

The chemical reactivity of morpholine-containing compounds has been explored in various contexts. The Rh(III)-catalyzed reaction mentioned earlier demonstrates the potential for creating new C-N bonds, expanding the functional group compatibility and diversity of the resulting anthranilic acids . The reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole derivative, showcasing another type of chemical transformation involving morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the crystallization in the monoclinic space group and the specific dihedral angles influence the density and other physical properties of the synthesized compounds . The formation of hydrogen-bonded networks, as seen in the complexes of chloranilic acid with morpholine, affects the solubility and stability of these compounds .

科学研究应用

合成和化学性质

4-氯-3-吗啉-4-基苯甲酸及其衍生物主要用于合成各种具有生物活性的杂环化合物。例如,Mazur、Pitucha和Rzączyńska(2007)的一项研究强调了相关化合物4-(2-羧乙基)吗啉-4-ium氯化物在合成这些化合物中的重要中间体的作用。该化合物中的吗啉环采用椅式构象,通过氢键有助于其化学稳定性 (Mazur, Pitucha, & Rzączyńska, 2007)。

制药合成

Donskaya等人(2004)描述了抗抑郁药Befol的合成过程,其中涉及使用4-氯-3-吗啉-4-基苯甲酸衍生物。这个过程对于商业生产Befol,一种被分类为A型可逆MAO抑制剂的抗抑郁药物,具有重要意义 (Donskaya, Antonkina, Glukhan, & Smirnov, 2004)。

生物活性研究

在生物活性领域,AlKaissi等人(2015)合成了一系列新的吗啉衍生物,展示了它们作为抗菌和抗真菌剂的潜力。这些衍生物,包括4-氯-3-吗啉-4-基苯甲酸,被测试其对各种微生物的有效性,显示了在治疗应用中的潜力 (AlKaissi, Khammas, & O. ا. ع. التميمي, 2015)。

抗肿瘤潜力

该化合物的抗肿瘤潜力是另一个感兴趣的领域。例如,Ji等人(2018)合成了4-氯-3-吗啉-4-基苯甲酸的衍生物,显示出对某些癌细胞系的抑制作用。这突显了该化合物在癌症治疗中的潜在治疗应用 (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018)。

缓蚀作用

Rbaa等人(2020)探讨了基于吗啉的化合物,如4-氯-3-吗啉-4-基苯甲酸,作为缓蚀剂的应用。他们的研究提供了关于这些化合物在保护金属免受腐蚀的有效性方面的见解,特别是在酸性环境中 (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020)。

属性

IUPAC Name |

4-chloro-3-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQJUAWXZZYMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283336 |

Source

|

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-morpholin-4-yl-benzoic Acid | |

CAS RN |

886501-46-8 |

Source

|

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)